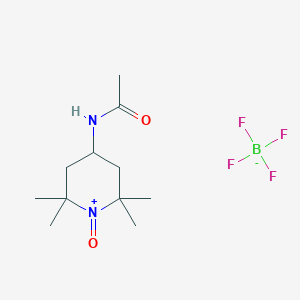

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

Description

Discovery and Development of Oxoammonium Salts

The historical development of oxoammonium salts traces back to foundational research conducted in the early 1960s on stable free radicals. The precursor compound 2,2,6,6-tetramethylpiperidine 1-oxyl was first synthesized in 1959 by Soviet chemists O. L. Lebedev and S. N. Kazarnovskii, who oxidized 2,2,6,6-tetramethylpiperidine with hydrogen peroxide in the presence of pertungstate ion. This breakthrough established the foundation for subsequent developments in oxoammonium salt chemistry. The researchers initially described their product as an "intermediate," and it remained unclear whether they fully recognized its free radical nature at the time of discovery. Three years later, in 1962, Soviet researcher A. V. Il'yasov published comprehensive data on the electron paramagnetic resonance spectra of stable free radicals, including 2,2,6,6-tetramethylpiperidine 1-oxyl, thereby confirming its status as a stable radical species.

The evolution from simple nitroxide radicals to oxoammonium salts represented a significant advancement in oxidation chemistry. In 1965, Golubev reported the first stoichiometric reactions between 2,2,6,6-tetramethylpiperidine 1-oxyl-derived oxoammonium salts and alcohols, marking the beginning of practical applications for these compounds. Golubev's work also established the disproportionation reaction in strong acid, where 2,2,6,6-tetramethylpiperidine 1-oxyl converts to one molecule of oxoammonium salt and one molecule of hydroxylamine salt, providing a fundamental method for oxoammonium salt preparation. The driving force for this reaction was identified as the formation of ionic products from the neutral nitroxide radical, representing a crucial mechanistic understanding that would guide future synthetic approaches.

The specific development of 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate emerged from efforts to create more stable and practical oxidation reagents. The acetamido modification was introduced to enhance the compound's thermal stability and handling properties compared to the parent 2,2,6,6-tetramethylpiperidine 1-oxyl system. This modification resulted in a compound with a melting point of 143-145°C compared to 36-38°C for the parent compound, significantly improving its practical utility. The tetrafluoroborate counterion was selected to provide optimal solubility characteristics and chemical stability for the oxoammonium salt form.

Nomenclature and Identification

The compound this compound possesses multiple systematic and common names that reflect its complex chemical structure and historical development. The Chemical Abstracts Service has assigned this compound the registry number 219543-09-6, providing unambiguous identification in chemical databases. The molecular formula C₁₁H₂₁BF₄N₂O₂ accurately represents the composition, with a molecular weight of 300.10 daltons. The compound exists as a light yellow to orange powder or crystalline solid under standard conditions.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full name being this compound. Alternative systematic names include N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide tetrafluoroborate and 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-piperidinium tetrafluoroborate. These variations reflect different approaches to naming the cationic oxoammonium structure and the acetamido substituent.

The most widely recognized common name for this compound is "Bobbitt's salt," named in honor of American chemist James M. Bobbitt, who made significant contributions to the development and practical application of this oxidation reagent. This nomenclature has gained widespread acceptance in the chemical literature and is frequently used in both academic and industrial contexts. Other common names include 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate.

Historical Significance in Oxidation Chemistry

The development of this compound marked a transformative period in oxidation chemistry, representing a shift toward more sustainable and selective oxidation methodologies. Prior to the widespread adoption of oxoammonium salt oxidants, synthetic chemists relied heavily on metal-based oxidation systems that often presented environmental concerns and selectivity limitations. The introduction of Bobbitt's salt provided researchers with a metal-free, environmentally benign alternative that demonstrated remarkable selectivity and efficiency in various oxidation transformations.

The historical significance of this compound extends beyond its immediate synthetic utility to encompass broader impacts on green chemistry principles. The synthesis of Bobbitt's salt exemplifies environmentally conscious chemical preparation, as water can be used as the primary solvent and the use of environmentally unfriendly materials is minimized throughout the preparation process. Furthermore, the spent oxidant can be recovered and regenerated, making the entire oxidation process recyclable and economically sustainable. These characteristics aligned perfectly with the emerging green chemistry movement of the late 20th and early 21st centuries.

The compound's impact on selective alcohol oxidation chemistry cannot be overstated. Traditional oxidation methods often suffered from over-oxidation, poor chemoselectivity, and harsh reaction conditions that limited their applicability to sensitive substrates. Bobbitt's salt addressed these limitations by providing controlled, selective oxidation under mild conditions, enabling the synthesis of complex molecules that would have been challenging using conventional methods. The compound's ability to selectively oxidize primary alcohols to aldehydes while leaving secondary alcohols largely unchanged revolutionized synthetic planning in natural product synthesis and drug discovery.

The mechanistic understanding derived from studies of Bobbitt's salt has contributed significantly to the broader field of radical oxidation chemistry. Research into the compound's reaction mechanisms has revealed important insights into hydride abstraction processes, radical stabilization, and the role of steric protection in radical chemistry. These mechanistic insights have guided the development of related oxidation systems and have influenced the design of new catalytic processes across diverse areas of synthetic chemistry.

Relationship to 2,2,6,6-Tetramethylpiperidine 1-oxyl Chemistry

The relationship between this compound and 2,2,6,6-tetramethylpiperidine 1-oxyl chemistry represents a fundamental connection that has shaped the development of modern nitroxide-based oxidation systems. 2,2,6,6-Tetramethylpiperidine 1-oxyl, discovered in 1960, established the foundation for understanding stable aminoxyl radical chemistry and its applications in synthetic transformations. The stability of this radical system arises from delocalization that forms a two-center three-electron nitrogen-oxygen bond, combined with steric protection provided by the four methyl groups adjacent to the aminoxyl functionality.

The structural relationship between these compounds involves the electronic modification of the parent 2,2,6,6-tetramethylpiperidine 1-oxyl framework through introduction of the acetamido group at the 4-position and oxidation to the oxoammonium state. This modification significantly alters the compound's physical and chemical properties while maintaining the fundamental reactivity patterns associated with the 2,2,6,6-tetramethylpiperidine scaffold. The acetamido substitution enhances thermal stability, improves handling characteristics, and modifies solubility properties compared to the parent system. The resulting compound melts at significantly higher temperatures and demonstrates enhanced stability under various reaction conditions.

The oxidation state relationship between these compounds follows a well-established three-member redox series comprising the nitroxide radical, the oxoammonium cation, and the hydroxylamine anion. In this series, 2,2,6,6-tetramethylpiperidine 1-oxyl represents the neutral radical state, while Bobbitt's salt represents the oxidized oxoammonium state. This redox relationship enables interconversion between the various oxidation states through controlled electron transfer processes, forming the basis for catalytic oxidation cycles where the nitroxide can be regenerated from the reduced hydroxylamine form.

The mechanistic similarities between 2,2,6,6-tetramethylpiperidine 1-oxyl-mediated and Bobbitt's salt-mediated oxidations reflect their shared structural foundation and electronic characteristics. Both systems operate through similar hydride abstraction mechanisms, though the oxoammonium salt form provides higher oxidation potential and can function as a stoichiometric oxidant rather than requiring co-oxidants for catalytic turnover. The enhanced oxidizing power of the oxoammonium form enables oxidation of substrates that are unreactive toward the neutral nitroxide radical, expanding the scope of accessible transformations.

| Compound | Oxidation State | Melting Point | Stability | Primary Use |

|---|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidine 1-oxyl | Neutral radical | 36-38°C | Moderate | Catalytic oxidation |

| 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl | Neutral radical | 143-145°C | High | Catalytic oxidation |

| This compound | Oxoammonium cation | 191-197°C (dec.) | High | Stoichiometric oxidation |

The synthetic preparation of Bobbitt's salt from 2,2,6,6-tetramethylpiperidine 1-oxyl derivatives demonstrates the practical connection between these chemical systems. The synthesis typically begins with 4-amino-2,2,6,6-tetramethylpiperidine, which undergoes acetylation followed by oxidation to the nitroxide and subsequent conversion to the oxoammonium salt. This multi-step transformation can be achieved with an overall yield of approximately 75% on a molar scale, making the process economically viable for both research and industrial applications. The ability to prepare Bobbitt's salt from commercially available starting materials has facilitated its widespread adoption in synthetic chemistry laboratories worldwide.

Properties

IUPAC Name |

N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9H,6-7H2,1-5H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMHEICBCHCWAU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219543-09-6 | |

| Record name | Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219543-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps in the Revised Procedure:

Acetylation of 4-Amino-TEMPO :

The reaction of 4-amino-2,2,6,6-tetramethylpiperidine (1) with acetic anhydride in ice-cold water produced 4-acetamido-TEMPO (2) in situ. The addition of sodium tungstate (Na₂WO₄) and ethylenediaminetetraacetic acid (EDTA) as catalysts enabled efficient peroxide-mediated oxidation using hydrogen peroxide (H₂O₂).Oxidation to Oxoammonium Salt :

Treatment of 2 with HBF₄ and NaOCl in water generated the oxoammonium tetrafluoroborate (3). Crucially, the addition of sodium tetrafluoroborate (NaBF₄) induced precipitation via a common ion effect, simplifying isolation.

Advantages Over Traditional Methods:

- Solvent Economy : The entire process uses water as the sole solvent, aligning with green chemistry principles.

- Scalability : The protocol accommodates molar-scale reactions, reducing production costs to <$1.00 per gram.

- Purity : Recrystallization from ethanol/water mixtures yielded >99% pure product, as confirmed by HPLC.

Mechanistic Insights and Reaction Optimization

The oxidation mechanism involves two-electron transfer from the alcohol substrate to the oxoammonium ion, regenerating the stable nitroxide radical (4-acetamido-TEMPO). Kinetic studies reveal that reaction rates depend on the alcohol’s steric and electronic environment, with benzylic and allylic alcohols oxidizing faster than aliphatic counterparts (Table 1).

Table 1: Relative Oxidation Rates of Alcohols with Bobbitt’s Salt

| Alcohol Substrate | Relative Rate (k rel) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | 1.00 | 1 | 95 |

| Cyclohexanol | 0.15 | 6 | 88 |

| 1-Octanol | 0.03 | 24 | 78 |

| 2,2,2-Trifluoroethanol | 0.01 | 48 | 65 |

The use of silica gel or pyridine additives accelerates oxidations by adsorbing water or stabilizing reactive intermediates. For example, pyridine shifts the reaction pathway toward aldehyde formation in primary alcohol oxidations.

Recent Methodological Innovations (2020–2025)

Recent advancements focus on expanding the substrate scope and improving atom economy. Notable developments include:

- Electrochemical Regeneration : Integrating Bobbitt’s salt into redox flow batteries enables in situ regeneration of the oxoammonium ion, reducing reagent consumption.

- Solid-Supported Catalysts : Immobilizing 4-acetamido-TEMPO on mesoporous silica facilitates catalyst recovery and reuse in continuous flow systems.

- Lignin Depolymerization : Bobbitt’s salt mediates the oxidative cleavage of β-O-4 linkages in lignin, yielding aromatic aldehydes for biofuel production.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Bobbitt’s Salt Preparation Methods

The revised 2013 method remains the gold standard for laboratory-scale synthesis, while electrochemical approaches show promise for industrial applications requiring continuous reagent regeneration.

Chemical Reactions Analysis

General Information

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, also known as Bobbitt’s salt, is a stable and effective oxidizing agent widely used in synthetic chemistry. It has a molecular formula of C₁₁H₂₁BF₄N₂O₂ and a molecular weight of 300.10 g/mol. Bobbitt's salt is metal-free, and can be used in various oxidation reactions .

Chemical Reactions

This compound primarily undergoes oxidation reactions, acting as an oxidizing agent in various organic synthesis applications.

2.1. Types of Reactions

-

Alcohol Oxidation: Efficiently oxidizes alcohols to aldehydes or ketones in aqueous media.

-

Oxidative Esterification: Facilitates the conversion of aldehydes into hexafluoroisopropyl (HFIP) esters.

-

Deprotection Reactions: Used to deprotect allyl ethers, converting them into corresponding aldehydes .

2.2. Conditions and Reagents

Reactions with this compound typically occur under mild conditions, often at room temperature, without the need for metal catalysts. Common reagents include alcohols, aldehydes, and solvents like methanol.

2.3. Products

The major products of these reactions include aldehydes, ketones, carboxylic acids, and hexafluoroisopropyl esters, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Acetamido-2,2,6,6-tetramethylpiperidine | Amine | Precursor to the oxoammonium salt |

| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Oxoammonium | Widely used in organic synthesis for selective oxidation of alcohols |

| 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl | Stable Radical | Catalyst in oxidation reactions |

| 4-(Acetylamino)-2,2,6,6-tetramethylpiperidine | Amine | Similar reactivity but different anionic counterpart |

Advantages

This compound is a water-soluble reagent, allowing reactions in environmentally friendly solvents. It can also be regenerated after use, making it cost-effective . Unlike other oxidants, it doesn't require metal catalysts and operates under mild conditions.

Oxidative Esterification of Aldehydes

This compound can be used in the oxidative esterification of aldehydes to hexafluoroisopropyl (HFIP) esters .

Typical Procedure:

-

Add this compound all at once (mildly exothermic), and seal the flask .

-

Stir the reaction mixture at room temperature; the mixture gradually turns red. Monitor the reaction by TLC or GC/MS .

-

Once the reaction is complete (usually < 1 hr), remove the HFIP alcohol in vacuo (e.g. 15 mmHg, 37 °C water bath) .

-

Add pentane to the residue, causing immediate precipitation of the oxyl form. Stir the heterogeneous solution for five minutes, and filter off the solids and wash with pentane .

-

Wash the filtrate with 0.5 M HCl, deionized water, and brine. Dry the organic layer over Na2SO4, and remove the solvent in vacuo (e.g. 100 mmHg, 37 °C water bath) to obtain the final product .

Scientific Research Applications

Key Applications

-

Oxidation of Alcohols

- 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is widely used for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This process is crucial in organic synthesis for the production of various pharmaceuticals and fine chemicals.

A study demonstrated the efficiency of this reagent in oxidizing alcohols under mild conditions with high yields, showcasing its utility in synthetic pathways where harsh conditions are undesirable .Reaction Type Substrate Product Alcohol Oxidation 1-Hexanol Hexanal Alcohol Oxidation Cyclohexanol Cyclohexanone -

Oxidative Esterification

- The compound facilitates oxidative esterification reactions, converting aldehydes into hexafluoroisopropyl esters. This transformation is significant for preparing esters that can be further modified into various functional groups.

Research highlighted the rapid and high-yielding nature of this reaction using this compound as a catalyst .Aldehyde Ester Produced Benzaldehyde Benzyl hexafluoroisopropyl ester Acetaldehyde Acetyl hexafluoroisopropyl ester -

Deprotection Reactions

- This compound is also effective in deprotecting allyl ethers to their corresponding aldehydes. The method employs a biphasic solvent system that allows for selective cleavage while maintaining functional group integrity.

A case study reported successful deprotection achieved within a few hours at room temperature, demonstrating the reagent's efficiency and selectivity .Starting Material Product Allyl ether (e.g., allyl phenyl ether) Benzaldehyde -

Synthesis of α,β-unsaturated Ketones

- The compound has been utilized for the dehydrogenation of perfluoroalkyl ketones to synthesize α,β-unsaturated ketones. This application is particularly relevant in materials science and medicinal chemistry.

Starting Material Product Perfluoroacetone Perfluorocyclohexenone

Case Study 1: Oxidative Cleavage of Allyl Ethers

In a research article published in Organic & Biomolecular Chemistry, researchers explored the oxidative cleavage of allyl ethers using this oxoammonium salt. The study reported that various substrates yielded good results with minimal side products when treated with this reagent under optimized conditions .

Case Study 2: Synthesis of Hexafluoroisopropyl Esters

A significant advancement was made in synthesizing hexafluoroisopropyl esters from aldehydes using this compound as a catalyst. The methodology provided a simple and efficient route with high yields reported across multiple substrates .

Mechanism of Action

The mechanism by which 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate exerts its effects involves the transfer of an oxygen atom to the substrate. This process is facilitated by the stable oxoammonium ion, which acts as the active oxidizing species. The compound targets various functional groups, including alcohols, aldehydes, and amines, converting them into their oxidized forms .

Comparison with Similar Compounds

Similar Compounds

4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-AcetamidoTEMPO): This compound is a stable nitroxide radical and is used as a catalyst in oxidation reactions.

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): Another stable nitroxide radical, TEMPO is widely used in organic synthesis for selective oxidation of alcohols.

Uniqueness

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate is unique due to its high stability and effectiveness as an oxidizing agent. Unlike other oxidants, it does not require metal catalysts and operates under mild conditions, making it environmentally benign and easy to handle .

Biological Activity

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, commonly referred to as Bobbitt's salt, is a synthetic organic compound notable for its oxidizing properties. This compound has garnered attention in various fields of chemistry and biochemistry due to its unique biological activities and applications.

- Molecular Formula : C₁₁H₂₁BF₄N₂O₂

- Molecular Weight : 300.10 g/mol

- CAS Number : 219543-09-6

- Melting Point : 181 °C (decomposition)

- Appearance : Light yellow to orange crystalline powder

The biological activity of this compound primarily stems from its ability to act as an oxidizing agent. It is particularly effective in facilitating aerobic oxidation reactions, which have significant implications in organic synthesis and potentially in biological systems.

Oxidative Reactions

- Alcohol Oxidation : The compound has been shown to effectively oxidize alcohols to aldehydes or ketones in aqueous media. This reaction is highly selective and efficient, making it a valuable reagent in synthetic organic chemistry .

- Deprotection Reactions : It can also be used to deprotect allyl ethers, converting them into the corresponding aldehydes, showcasing its utility in synthetic pathways involving functional group transformations .

- Oxidative Esterification : The compound facilitates the conversion of aldehydes into hexafluoroisopropyl (HFIP) esters through oxidative esterification reactions .

Case Studies and Research Findings

- Catalytic Systems : In a study focusing on aerobic oxidation processes, this compound was utilized within catalytic systems that demonstrated high efficiency and selectivity for alcohol oxidation under mild conditions . This suggests potential applications in pharmaceutical synthesis where selective oxidation is crucial.

- Reactive Oxoammonium Cations : Research has highlighted the generation of reactive oxoammonium cations from this compound, which are implicated in various oxidation reactions. These cations are essential intermediates that can participate in further chemical transformations .

- Polymer Chemistry : The compound has been investigated for its electronic and magnetic properties when incorporated into polymer matrices. Its redox-active nature allows for novel applications in materials science .

Safety and Handling

Due to its chemical properties, this compound should be handled with care:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (Bobbitt’s salt)?

- Methodology : The compound is synthesized from 4-amino-2,2,6,6-tetramethylpiperidine via a two-step process. First, the precursor nitroxide (4-acetamidoTEMPO) is generated by reacting 4-amino-TEMPO with acetyl chloride or acetic anhydride. Subsequent oxidation of the nitroxide with tetrafluoroboric acid (HBF₄) yields the oxoammonium salt. This route is cost-effective (< US$1 per gram) and scalable to multi-mole quantities .

- Key Parameters : Purity ≥95% (TLC or HPLC), melting point 181°C, yellow crystalline powder .

Q. How should Bobbitt’s salt be stored to ensure stability during experiments?

- Methodology : Store in airtight containers under nitrogen at 2–8°C in the dark to prevent degradation. For long-term storage, dissolve in anhydrous acetonitrile (MeCN) and aliquot to avoid repeated freeze-thaw cycles .

- Validation : Monitor purity via ¹H NMR or FTIR; degradation manifests as discoloration (yellow to brown) or reduced oxidation efficacy .

Q. What are the primary applications of Bobbitt’s salt in oxidation reactions?

- Methodology : Used stoichiometrically to oxidize alcohols to aldehydes/ketones and benzylic ethers to aromatic aldehydes. Example: Primary alcohols (1° R-OH) in wet MeCN at room temperature yield aldehydes, while secondary alcohols (2° R-OH) form ketones. Typical conditions: 1.1 equiv Bobbitt’s salt, 20°C, 2–12 hours .

- Substrate Scope : Effective for trifluoromethyl carbinols and substrates resistant to traditional oxidants (e.g., Dess–Martin periodinane) .

Advanced Research Questions

Q. How can researchers address the requirement for superstoichiometric oxidant loadings in certain reactions?

- Methodology : The comproportionation of Bobbitt’s salt (1) with its reduced hydroxylammonium byproduct (2) regenerates nitroxide (3), necessitating excess oxidant. Mitigation strategies:

- Use catalytic TEMPO derivatives with co-oxidants (e.g., NaOCl or O₂) to recycle the active species .

- Optimize reaction pH (mildly acidic conditions reduce side reactions) .

Q. What mechanistic insights explain contradictory substrate-dependent oxidation outcomes?

- Analysis : The oxidation mechanism involves hydrogen atom transfer (HAT) from the substrate to the oxoammonium ion. Steric hindrance (e.g., in 2,2-disubstituted 1,3-cyclohexanediones) favors elimination over oxidation, yielding ene-triketones instead of diketones. Kinetic studies (UV-Vis monitoring) reveal rate differences based on substrate electronics .

- Data Reconciliation : Substrates with α-C–H bond dissociation energies <85 kcal/mol undergo rapid HAT, while steric bulk redirects reactivity .

Q. How can Bobbitt’s salt be integrated into asymmetric catalysis or green chemistry workflows?

- Methodology :

- Asymmetric Oxidations : Pair with chiral organocatalysts (e.g., 1,2,3-triazole-based systems) to induce enantioselectivity in intramolecular amidations. Example: N-aryl-THIQs yield enantiomerically enriched lactams via non-covalent interactions .

- Green Chemistry : Replace metal-based oxidants (e.g., CrO₃) in educational or industrial labs. Bobbitt’s salt is non-toxic (LD₀ >2000 mg/kg, oral) and recyclable via electrochemical methods .

Troubleshooting & Optimization

Q. How should researchers handle incomplete oxidations or low yields in alcohol-to-ketone transformations?

- Optimization Steps :

Solvent Choice : Use wet MeCN (2–5% H₂O) to stabilize reactive intermediates. Anhydrous conditions may stall reactions .

Temperature Control : Increase to 40°C for sluggish substrates (e.g., tertiary alcohols).

Additives : Include 2,6-lutidine (10 mol%) to scavenge acid byproducts and prevent side reactions .

- Validation : Monitor via GC-MS or TLC; yields typically improve from 40% to >80% with optimized conditions .

Q. What analytical techniques are critical for characterizing reaction intermediates and byproducts?

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.